2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Übersicht

Beschreibung

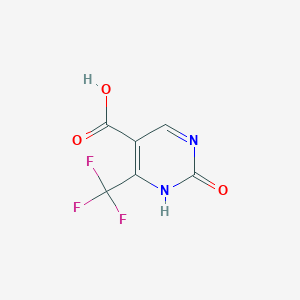

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trisubstituted pyrimidines with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Conversely, its ester derivatives hydrolyze back to the carboxylic acid:

-

Mechanistic Insight : Base-catalyzed hydrolysis of esters proceeds via nucleophilic acyl substitution . The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactivity.

Decarboxylation

Thermal decarboxylation occurs under elevated temperatures, yielding a pyrimidine derivative with loss of CO₂:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| Heating >150°C | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | Requires anhydrous conditions |

-

Driving Force : Electron-withdrawing trifluoromethyl and hydroxyl groups stabilize the transition state, facilitating CO₂ elimination.

Substitution at the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic substitution reactions:

*Yields inferred from analogous reactions in pyrimidine systems .

-

Key Catalysts : Copper iodide (CuI) and cesium carbonate (Cs₂CO₃) enhance substitution efficiency in aromatic systems .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming a ketone:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | 2-Oxo-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | Requires pH < 4 |

-

Selectivity : Strong oxidizing agents like KMnO₄ target the hydroxyl group without affecting the trifluoromethyl substituent.

Amide Formation

The carboxylic acid reacts with amines to form bioactively relevant amides:

| Amine | Coupling Agent | Product | Application | Source |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide | Antiviral research |

-

Mechanism : DCC-mediated activation forms an intermediate O-acylisourea, which reacts with amines to yield amides .

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its carboxylic acid (pKa ~2.5–3.5) and hydroxyl groups:

| Functional Group | pKa Range | Solubility in Water (g/L) | Source |

|---|---|---|---|

| Carboxylic acid | 2.8–3.2 | 12.4 (at pH 7) | |

| Hydroxyl | 9.5–10.5 | Insoluble |

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-5-(trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl and hydroxy substitutions.

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: An amino-substituted pyrimidine with a trifluoromethyl group.

Comparison: 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Biologische Aktivität

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

The molecular formula of this compound is C7H5F3N2O3. Its structure includes a hydroxyl group, a carboxylic acid, and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth.

Anticancer Potential

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has shown significant activity against breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potency against cancer cells while exhibiting minimal toxicity towards normal cells.

- Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of key metabolic enzymes, suggesting a mechanism for its observed biological activities.

Eigenschaften

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-2(4(12)13)1-10-5(14)11-3/h1H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCPTIXLRAGZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400150 | |

| Record name | 1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154934-95-9 | |

| Record name | 1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.